Absolute Bioavailability of Abacavir Hemisulfate Tablet: A Definitive 83% Benchmark
The absolute oral bioavailability of a single 300-mg abacavir hemisulfate tablet is 83%, as determined in a Phase I crossover study comparing oral administration to intravenous infusion in HIV-infected adults. This value serves as a critical benchmark for generic bioequivalence studies and formulation optimization [1]. In contrast, a study on an oral solution of abacavir hemisulfate reported a relative bioavailability of 96% compared to a caplet formulation, highlighting that the specific formulation, even of the same salt, is a key variable [2].
| Evidence Dimension | Absolute Oral Bioavailability |
|---|---|
| Target Compound Data | 83% (Geometric least square mean, range 65-107%) |
| Comparator Or Baseline | Intravenous (IV) infusion of abacavir hemisulfate (150 mg over 60 minutes) |
| Quantified Difference | Absolute bioavailability = 83% |
| Conditions | Phase I, open-label, crossover study; HIV-infected men (n=6); single 300-mg oral tablet vs. 150-mg IV infusion; plasma samples collected for 24 hours. |
Why This Matters
This 83% benchmark is essential for predicting in vivo exposure from different oral dosage forms and is the regulatory standard against which generic abacavir hemisulfate tablets must demonstrate bioequivalence.
- [1] Chittick GE, Gillotin C, McDowell JA, et al. Abacavir: absolute bioavailability, bioequivalence of three oral formulations, and effect of food. Pharmacotherapy. 1999;19(8):932-42. View Source
- [2] Kumar PN, Sweet DE, McDowell JA, et al. Safety and pharmacokinetics of abacavir (1592U89) following oral administration of escalating single doses in human immunodeficiency virus type 1-infected adults. Antimicrob Agents Chemother. 1999;43(3):603-8. View Source
